molecular formula C16H13NO4 B188586 2-[(3-Acetylphenyl)carbamoyl]benzoic acid CAS No. 194784-73-1

2-[(3-Acetylphenyl)carbamoyl]benzoic acid

Cat. No. B188586
CAS RN: 194784-73-1
M. Wt: 283.28 g/mol
InChI Key: FBFFSUCSLKYKLH-UHFFFAOYSA-N
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Description

“2-[(3-Acetylphenyl)carbamoyl]benzoic acid” is a chemical compound with the CAS Number: 194784-73-1. It has a molecular weight of 283.28 and its IUPAC name is 2-[(3-acetylanilino)carbonyl]benzoic acid .


Synthesis Analysis

While specific synthesis methods for “2-[(3-Acetylphenyl)carbamoyl]benzoic acid” were not found, it’s worth noting that the Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a potential method for synthesizing similar compounds .


Molecular Structure Analysis

The molecular formula of “2-[(3-Acetylphenyl)carbamoyl]benzoic acid” is C16H13NO4 . The InChI Code is 1S/C16H13NO4/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21) .


Physical And Chemical Properties Analysis

“2-[(3-Acetylphenyl)carbamoyl]benzoic acid” is a solid substance with a melting point of 189 - 191°C .

Scientific Research Applications

  • Wastewater Treatment : Carbamoyl benzoic acids, including derivatives similar to 2-[(3-Acetylphenyl)carbamoyl]benzoic acid, are used as new agents in the coagulation-flocculation process of wastewater treatment. They have shown potential in removing hazardous heavy metals like Pb2+, Cu2+, and Hg2+ from metal plating wastewater (Martinez-Quiroz et al., 2017).

  • Chemical Synthesis and Structural Analysis : Studies have synthesized and analyzed the structure of various derivatives of carbamoyl benzoic acids. For example, the crystal structure of 4′-Acetyl-3′′-carbamoyl-[1,1′:3′,1′′-terphenyl]-2-carboxylic acid was determined, revealing specific dihedral angles between aromatic rings and disorder in carbamoyl and carboxyl groups (Ishikawa et al., 2013).

  • Pharmaceutical Research : Derivatives of benzoic acid, including compounds structurally related to 2-[(3-Acetylphenyl)carbamoyl]benzoic acid, are studied for their pharmaceutical applications. For instance, the solubilities of various benzoic acid derivatives were measured in different solvents, providing insights into their potential uses in pharmaceutical formulations (Hahnenkamp et al., 2010).

  • Antibacterial Agents : Some derivatives of 2-[(3-Acetylphenyl)carbamoyl]benzoic acid have been synthesized and evaluated for their antibacterial activity. For example, the synthesis and antibacterial evaluation of certain 1,5-Benzooxazepines derivatives, starting from similar compounds, were explored (Al-Tufah et al., 2021).

  • Analytical Chemistry : The compound and its derivatives have been used in the development of methods for the detection and quantification of various substances. An example is the monitoring of pyrethroid metabolites in human urine, where related benzoic acid derivatives were used in the analytical process (Arrebola et al., 1999).

  • Material Science : In material science, these compounds have been explored for their potential in forming self-assembled monolayers, which are significant in the development of biosensors and biomolecular devices (Oh et al., 2008).

  • Environmental Science : The study of benzoic acid derivatives, including similar compounds to 2-[(3-Acetylphenyl)carbamoyl]benzoic acid, in environmental contexts has been conducted. This includes their role as naturally occurring compounds in foods and as additives, their environmental distribution, and potential public health concerns (del Olmo et al., 2017).

Safety And Hazards

The safety information for “2-[(3-Acetylphenyl)carbamoyl]benzoic acid” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word is “Warning” and the pictograms include GHS07 .

properties

IUPAC Name

2-[(3-acetylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFFSUCSLKYKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342865
Record name 2-[(3-acetylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Acetylphenyl)carbamoyl]benzoic acid

CAS RN

194784-73-1
Record name 2-[(3-acetylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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